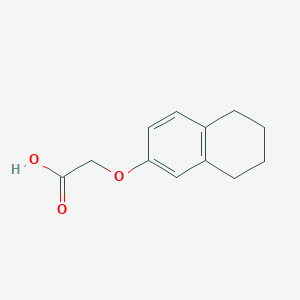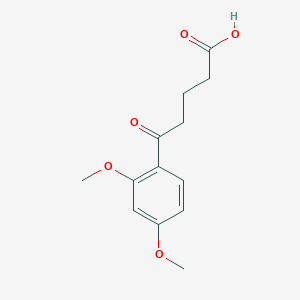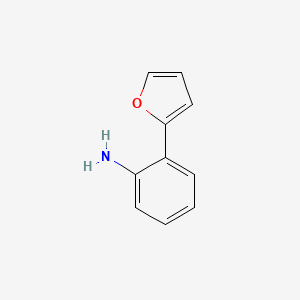![molecular formula C16H24N2 B1309361 2-Benzyl-2,8-diaza-spiro[5.5]undecane CAS No. 401648-35-9](/img/structure/B1309361.png)
2-Benzyl-2,8-diaza-spiro[5.5]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2,8-diaza-spiro[5.5]undecane is a chemical compound with the molecular formula C16H24N2 . It is a part of a collection of unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of 2-Benzyl-2,8-diaza-spiro[5.5]undecane can be represented by the SMILES string [H]Cl. [H]Cl.N (CC1=CC=CC=C1) (CCC2)CC32CNCCC3 . The InChI code for this compound is 1S/C16H24N2.2ClH/c1-2-6-15 (7-3-1)12-18-11-5-9-16 (14-18)8-4-10-17-13-16;;/h1-3,6-7,17H,4-5,8-14H2;2*1H .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural elucidation of 2,4-diazaspiro[5.5]undecane derivatives have been achieved through a novel methodology involving cascade cyclization via [5+1] double Michael addition reactions. This process facilitates the production of these derivatives with high yields and showcases the versatility of spiro-heterocyclic compounds in chemical synthesis. The structural characteristics of these compounds, including their conformational preferences and intermolecular interactions, have been thoroughly investigated using NMR and X-ray crystallographic techniques, highlighting their significance in the realm of organic chemistry and material science (Islam et al., 2017).
Chiral Separation and Configuration Determination
Spirocyclic compounds, including those related to 2-Benzyl-2,8-diaza-spiro[5.5]undecane, have garnered attention for their potential applications in the pharmaceutical industry. Their use as active pharmaceutical ingredients, catalysts, and surface modifiers for chiral separation highlights their multifaceted utility. The chiral separation of spiro compounds and the determination of their configuration have been successfully achieved, demonstrating the compounds' relevance in enhancing the enantioselectivity and efficiency of pharmaceutical synthesis processes (Liang et al., 2008).
Novel Scaffolds for Drug Discovery
Inspired by the complex structures of bioactive natural products, the synthesis of novel spiro scaffolds has been developed to facilitate drug discovery. These scaffolds, which include diazaspiro[5.5]undecane derivatives, are designed to be easily modifiable, allowing for the generation of diverse lead compounds. The synthesis of these scaffolds involves key steps such as ring-closing metathesis (RCM), demonstrating their potential in the rapid development of new therapeutic agents (Jenkins et al., 2009).
Photolabile Molecular Systems
The synthesis of photolabile molecular systems utilizing spirocyclic structures, such as 2,4,8,10-tetrathiaspiro[5.5]undecane, has been explored. These systems are crafted through lithiodithiane addition to carbonyl compounds, enabling the creation of photocleavable molecules. This approach provides a modular pathway to diverse photolabile compounds, indicating their potential in photoresponsive materials and light-activated therapeutic agents (Mitkin et al., 2004).
Enantioselective Synthesis
The enantioselective synthesis of spirodiamines, including compounds related to 2-Benzyl-2,8-diaza-spiro[5.5]undecane, showcases the advancements in asymmetric synthesis. These compounds are derived from (S)-proline, leading to enantiomerically pure diamines. This methodology highlights the importance of spirocyclic compounds in the development of chiral drugs and the exploration of their biological activities (Pettersen & Ahlberg, 2005).
Propriétés
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXMZNSTISHLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405776 |
Source


|
| Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
CAS RN |
401648-35-9 |
Source


|
| Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-{[(2-Fluorobenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1309294.png)
![3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acrylonitrile](/img/structure/B1309295.png)




![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1309313.png)

![5-([3-(Trifluoromethyl)phenoxy]methyl)-2-furoic acid](/img/structure/B1309316.png)

